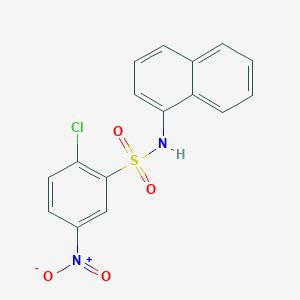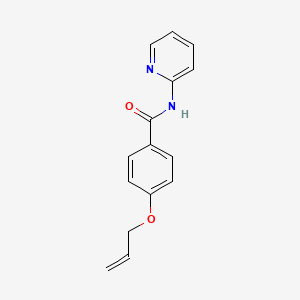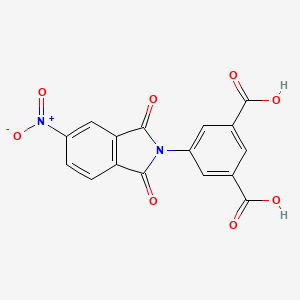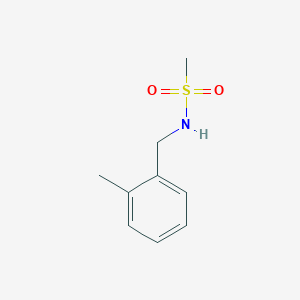
2-chloro-N-1-naphthyl-5-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-1-naphthyl-5-nitrobenzenesulfonamide, also known as N-(2-Chloro-1-naphthyl)-5-nitro-2-benzenesulfonamide (CNB-001), is a chemical compound with potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and anti-inflammatory properties. However, CNB-001 has been found to possess unique properties that make it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of CNB-001 is still under investigation. However, it is believed to exert its neuroprotective effects through multiple pathways. CNB-001 has been found to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which is important for cognitive function and memory. CNB-001 has also been found to modulate the activity of various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
CNB-001 has been shown to exert various biochemical and physiological effects in animal models. It has been found to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6, in the brain. CNB-001 has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. Additionally, CNB-001 has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CNB-001 has several advantages for lab experiments. It is a stable and relatively non-toxic compound, which makes it suitable for in vitro and in vivo studies. CNB-001 has also been shown to cross the blood-brain barrier, which is important for its potential therapeutic applications in neurological disorders. However, one limitation of CNB-001 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of CNB-001. One direction is to further investigate its potential therapeutic applications in neurological disorders, particularly in human clinical trials. Another direction is to elucidate its exact mechanism of action and identify its molecular targets. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for CNB-001, which can facilitate its widespread use in research and potential clinical applications.
Métodos De Síntesis
CNB-001 can be synthesized through a multi-step process. The first step involves the reaction of 2-chloro-1-naphthol with chlorosulfonic acid to form 2-chloro-1-naphthyl sulfonic acid chloride. The second step involves the reaction of this intermediate with 5-nitro-2-aminobenzenesulfonamide to form CNB-001. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been found to exert neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis. CNB-001 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-chloro-N-naphthalen-1-yl-5-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4S/c17-14-9-8-12(19(20)21)10-16(14)24(22,23)18-15-7-3-5-11-4-1-2-6-13(11)15/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWMBLDYQLPZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-naphthalen-1-yl-5-nitrobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenyl-1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinol](/img/structure/B5228706.png)

![5-phenyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine hydrochloride](/img/structure/B5228727.png)
![4-(4-bromophenyl)-5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5228734.png)



![2-amino-4-(2-ethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5228766.png)

![cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B5228783.png)


![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228795.png)
![(4-(3-phenylpropyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5228803.png)